molecular formula C18H26N2O2 B7184093 N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide

N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide

Cat. No.: B7184093
M. Wt: 302.4 g/mol
InChI Key: PKZLHUNIJFSQRZ-UHFFFAOYSA-N
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Description

N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide is a synthetic organic compound that features a pyrrolidine ring, a benzyl group, and a propanamide moiety

Properties

IUPAC Name

N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)17(22)19-12-16(21)20-10-9-15(13-20)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZLHUNIJFSQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(=O)N1CCC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Benzylation: The introduction of the benzyl group is achieved through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a benzyl halide (e.g., benzyl chloride) in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond. This can be accomplished by reacting the benzylated pyrrolidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, amines, or other nucleophiles

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a scaffold for designing new therapeutic agents targeting specific biological pathways.

    Biological Studies: It may be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide would depend on its specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and benzyl group may play crucial roles in binding to the target site, while the amide moiety could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-pyrrolidinone
  • 2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
  • 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine

Uniqueness

N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the 2,2-dimethylpropanamide moiety, in particular, could influence its reactivity and interactions with biological targets, setting it apart from other similar compounds.

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